molecular formula C3H6ClNO3S B1592815 2-Chloro-N-(methylsulfonyl)acetamide CAS No. 202658-88-6

2-Chloro-N-(methylsulfonyl)acetamide

Cat. No. B1592815
M. Wt: 171.6 g/mol
InChI Key: BKLFBPWLPOUGTM-UHFFFAOYSA-N
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Description

2-Chloro-N-(methylsulfonyl)acetamide is a chemical compound with the molecular formula C3H6ClNO3S and a molecular weight of 171.6 . It is a solid substance and is used as a reagent for the preparation of piperazinylquinolonecarboxamides as antivirals .


Molecular Structure Analysis

The InChI code for 2-Chloro-N-(methylsulfonyl)acetamide is 1S/C3H6ClNO3S/c1-9(7,8)5-3(6)2-4/h2H2,1H3,(H,5,6) .


Chemical Reactions Analysis

2-Chloro-N-(methylsulfonyl)acetamide acts as a reagent for the preparation of piperazinylquinolonecarboxamides .


Physical And Chemical Properties Analysis

2-Chloro-N-(methylsulfonyl)acetamide is a solid substance . It has a molecular weight of 171.6 . The compound should be stored in an inert atmosphere and in a freezer, under -20°C .

Scientific Research Applications

Agricultural Applications

Sulfonylurea herbicides, which may share structural similarities or metabolic pathways with 2-Chloro-N-(methylsulfonyl)acetamide, have been extensively studied for their action in plants. These compounds inhibit acetolactate synthase, a crucial enzyme in the biosynthesis of branched-chain amino acids, effectively controlling weed growth in agricultural settings. The mechanism involves the herbicide's action at a specific enzyme site, illustrating a targeted approach to pest management (R. S. Chaleff & C. J. Mauvais, 1984; T. Ray, 1984).

Biochemical Insights

The metabolic fate of chloroacetamide herbicides and their interaction with liver microsomes in humans and rats have been studied to understand their biochemical behavior and potential impacts on health. These studies help in unraveling the metabolic pathways of similar compounds, offering insights into their biotransformation and possible biological effects (S. Coleman et al., 2000).

Environmental Science

Research on the persistence and mobility of herbicides in the environment, such as metolachlor, provides a framework for assessing the environmental fate of related compounds like 2-Chloro-N-(methylsulfonyl)acetamide. Understanding how these substances move through and persist in soil and water helps in evaluating their ecological impact and guiding the development of management strategies to minimize environmental harm (B. T. Bowman, 1988).

Analytical Chemistry

Advancements in analytical techniques for detecting and quantifying sulfonylurea herbicides in various matrices underscore the importance of developing sensitive and specific methods for environmental monitoring and safety assessments. Such research is pivotal for the accurate detection of 2-Chloro-N-(methylsulfonyl)acetamide and similar compounds in environmental and biological samples, ensuring compliance with safety standards and facilitating ecological research (A. D. Corcia et al., 1997).

Safety And Hazards

The compound is classified as dangerous. It is harmful if swallowed, causes severe skin burns and eye damage, and causes serious eye irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

2-chloro-N-methylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO3S/c1-9(7,8)5-3(6)2-4/h2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLFBPWLPOUGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635133
Record name 2-Chloro-N-(methanesulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(methylsulfonyl)acetamide

CAS RN

202658-88-6
Record name 2-Chloro-N-(methanesulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-methylsulfonylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Vastl - 2016 - search.proquest.com
Chapter 1: An introduction to solid-phase combinatorial chemistry and One-Bead-OneCompound (OBOC) screening. A brief review of the commonly used oliogomeric scaffolds used in …
Number of citations: 0 search.proquest.com

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